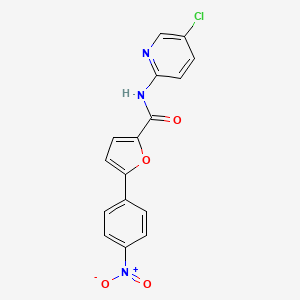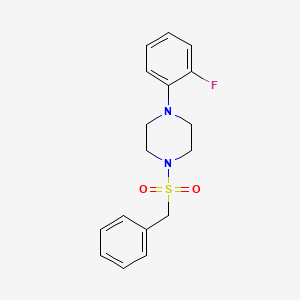![molecular formula C13H11N3S2 B5719119 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide, which is a yellowish-green powder that is soluble in water and ethanol. This compound has been used in various studies to assess cell viability and cytotoxicity, as well as to investigate the mechanism of action of different compounds.
Mécanisme D'action
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is converted into formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This mechanism is the basis for the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is widely used to assess cell viability and cytotoxicity.
Biochemical and Physiological Effects:
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have no significant biochemical or physiological effects on living cells. It is not metabolized by cells and does not interfere with cellular processes. This makes it a safe and reliable tool for assessing cell viability and cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is its ease of use and reliability. The 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay is a simple and cost-effective method for assessing cell viability and cytotoxicity. It is also highly sensitive and can detect changes in cell viability at low concentrations of compounds.
However, there are some limitations to the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine. The assay is not suitable for assessing cell proliferation, as it measures only metabolic activity. In addition, the assay is not suitable for use with all cell types, and the results can be affected by factors such as pH and temperature.
Orientations Futures
There are many potential future directions for the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in scientific research. One area of interest is the development of new assays and methods for using 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine to assess cell viability and cytotoxicity. Another area of interest is the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in combination with other assays and techniques to gain a more comprehensive understanding of cellular processes.
Overall, 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a valuable tool for scientific research, with a wide range of applications in drug discovery, toxicology, and other fields. Its unique properties make it a reliable and safe method for assessing cell viability and cytotoxicity, and its potential for future research is promising.
Méthodes De Synthèse
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine can be synthesized by reacting 2-thienyl isothiocyanate with 2-amino-6-methylpyridine in the presence of a base, followed by reaction with thiosemicarbazide and bromine. The resulting compound is then treated with sodium hydroxide to obtain 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine as a yellowish-green powder.
Applications De Recherche Scientifique
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used in scientific research as a tool for assessing cell viability and cytotoxicity. It is commonly used in assays such as the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is a colorimetric assay that measures the metabolic activity of cells. This assay is widely used in drug discovery and toxicology studies to evaluate the efficacy and safety of different compounds.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-2-6-12(14-9)16-13-15-10(8-18-13)11-5-3-7-17-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGUUFOOMYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-(4-thiophen-2-yl-thiazol-2-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)


![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![2-(4-morpholinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5719084.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(tert-butyl)acetamide](/img/structure/B5719110.png)
